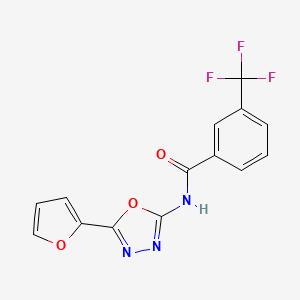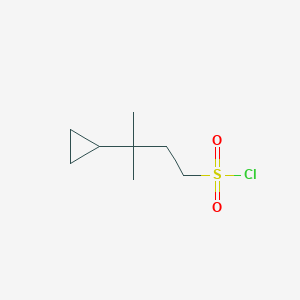
3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-3-methylbutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 2008796-12-9 . It has a molecular weight of 210.72 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H15ClO2S/c1-8(2,7-3-4-7)5-6-12(9,10)11/h7H,3-6H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .
Scientific Research Applications
Synthetic Chemistry Applications
- Silica Gel Triggered Transformations : Methylenecyclopropylcarbinols treated with sulfonyl chloride exhibit transformations to cyclobutyl sulfonates upon work-up with silica gel. This indicates the utility of sulfonyl chlorides in ring expansion reactions and the synthesis of cyclic compounds (Shao, Li, & Shi, 2007).
- Lewis Acid Catalyzed Annulations : The use of donor-acceptor cyclopropanes and ynamides in Lewis acid catalyzed annulations showcases the role of sulfonyl chlorides in constructing cyclopentene sulfonamides, demonstrating their importance in creating complex cyclic structures with good yield (Mackay, Fıstıkçı, Carris, & Johnson, 2014).
Material Science and Catalysis
- Friedel-Crafts Sulfonylation : The employment of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as reaction media and Lewis acid catalysts for Friedel-Crafts sulfonylation highlights the role of sulfonyl chlorides in enhancing reactivity and yields in the synthesis of diaryl sulfones, underlining their significance in materials science (Nara, Harjani, & Salunkhe, 2001).
Pharmaceutical Research
- Sulfonic Acid Functionalized Catalysts : The development of ionic liquid catalytic systems for the synthesis of benzimidazoles at room temperature from sulfonamides and aromatic aldehydes or carboxylic acids demonstrates the pharmaceutical applications of sulfonyl chlorides in facilitating efficient and green synthesis processes (Khazaei, Zolfigol, Moosavi-Zare, Zare, Ghaemi, Khakyzadeh, Asgari, & Hasaninejad, 2011).
Properties
IUPAC Name |
3-cyclopropyl-3-methylbutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO2S/c1-8(2,7-3-4-7)5-6-12(9,10)11/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOVYWLHGQDJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)Cl)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine](/img/structure/B2599171.png)
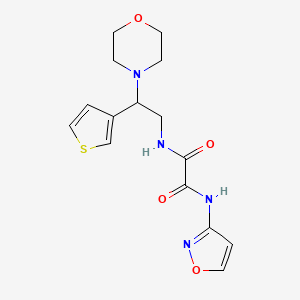


![6-(azepan-1-ylsulfonyl)-N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B2599177.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2599182.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(4-(6-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2599183.png)
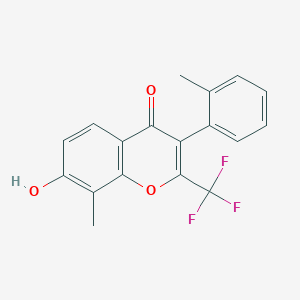
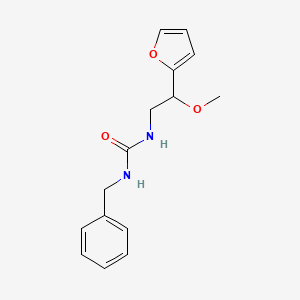
![2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2599190.png)
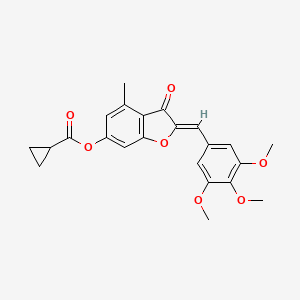
![N-(2-fluorophenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2599192.png)
![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2599193.png)
